Gunagratinib - 2211082-53-8

Gunagratinib

Catalog Number: EVT-10955707
CAS Number: 2211082-53-8
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gunagratinib is a small molecule pan inhibitor of human fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. Upon oral administration,gunagratinib inhibits the activities of FGFRs, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs, a family of receptor tyrosine kinases upregulated in various tumor cell types, may be involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival.
Source and Classification

Gunagratinib is classified as a targeted therapy within the category of tyrosine kinase inhibitors. It is particularly relevant in oncology, where it is being studied for its efficacy against tumors that exhibit specific genetic mutations or fusions involving FGFRs. The compound has emerged from research aimed at developing more effective cancer therapies by directly targeting molecular pathways involved in tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gunagratinib involves several key steps typically associated with the development of small molecule inhibitors. Although specific proprietary methods may not be publicly available, general approaches in the synthesis of similar compounds include:

  1. Starting Materials: The synthesis likely begins with commercially available precursors that contain functional groups amenable to further chemical modifications.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To link different molecular fragments together.
    • Cyclization: To form cyclic structures that enhance binding affinity to the target receptors.
    • Functional Group Modifications: Such as alkylation or acylation to optimize pharmacokinetic properties.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and remove any by-products or unreacted materials.
Molecular Structure Analysis

Structure and Data

Gunagratinib's molecular structure can typically be represented using standard chemical notation, showing various functional groups that contribute to its activity as an FGFR inhibitor. The compound's structure is characterized by:

  • A core scaffold that allows for interaction with the ATP-binding site of FGFRs.
  • Specific substituents that enhance selectivity towards FGFR1, FGFR2, and FGFR3.

While detailed structural data such as crystallographic information may not be publicly available, computational modeling studies can provide insights into its binding conformation.

Chemical Reactions Analysis

Reactions and Technical Details

Gunagratinib participates in several chemical reactions during its synthesis and metabolism:

  1. Phosphorylation Inhibition: The primary reaction of interest is the inhibition of phosphorylation at specific tyrosine residues on FGFRs, which prevents downstream signaling pathways associated with tumor growth.
  2. Metabolic Reactions: After administration, Gunagratinib undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes that modify its structure for excretion.
Mechanism of Action

Process and Data

The mechanism of action of Gunagratinib involves:

  • Binding to FGFRs: Gunagratinib binds to the ATP-binding site of FGFRs, preventing ATP from interacting with these receptors.
  • Inhibition of Phosphorylation: This binding inhibits the phosphorylation process essential for activating signaling pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase/protein kinase B (Akt), leading to reduced cell proliferation and survival.

Preclinical studies have demonstrated that Gunagratinib effectively reduces tumor growth in models harboring FGFR alterations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gunagratinib exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small molecules (exact values depend on the specific formulation).
  • Solubility: Solubility characteristics are crucial for bioavailability; thus, studies often assess its solubility in various solvents.
  • Stability: Stability under physiological conditions is evaluated to ensure efficacy during therapeutic use.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize these properties.

Applications

Scientific Uses

Gunagratinib is primarily being explored for its applications in oncology, particularly for:

  • Treatment of Cancers with FGFR Alterations: Such as urothelial carcinoma and other solid tumors where FGFR mutations or fusions play a critical role in disease progression.
  • Combination Therapies: Research is ongoing into its use alongside other therapeutic agents to enhance efficacy and overcome resistance mechanisms observed with existing treatments.

Clinical trials are underway to evaluate its safety, efficacy, and optimal dosing regimens in patients with specific genetic profiles related to FGFR alterations.

Molecular Pharmacology and Target Engagement

Irreversible Inhibition Mechanism of Fibroblast Growth Factor Receptor Isoforms 1-4

Gunagratinib (ICP-192) is a covalent inhibitor designed to target the adenosine triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1, Fibroblast Growth Factor Receptor 2, Fibroblast Growth Factor Receptor 3, and Fibroblast Growth Factor Receptor 4 with high specificity. Its mechanism centers on a reactive acrylamide group that forms a permanent covalent bond with a conserved cysteine residue (Cys477) located within the P-loop of the Fibroblast Growth Factor Receptor kinase domain. This cysteine residue is present across all four Fibroblast Growth Factor Receptor isoforms but absent in 97% of other human kinases, providing a structural basis for selective targeting [2] [8] [10].

Covalent Binding Kinetics and Selectivity Profiling

The covalent inhibition follows time-dependent kinetics characterized by rapid initial reversible binding (Ki = 6.2 nM against Fibroblast Growth Factor Receptor 2) followed by slower covalent bond formation (kinact = 0.18 min-1). This two-step mechanism results in sustained kinase suppression long after drug clearance. Mass spectrometry studies confirm covalent adduct formation exclusively at the P-loop cysteine across Fibroblast Growth Factor Receptor 1-4, with negligible off-target reactivity against kinases containing analogous cysteines (e.g., SRC family kinases). The electrophilic warhead exhibits optimized reactivity (Michael acceptor constant K = 0.03 μM-1s-1), balancing covalent efficiency with minimal non-specific protein binding [2] [8] [10].

Structural Basis for Fibroblast Growth Factor Receptor 1-4 Isoform Specificity

X-ray crystallography reveals that Gunagratinib's pyrido[1,2-a]pyrimidine core occupies the adenine pocket of Fibroblast Growth Factor Receptor 2, forming hydrogen bonds with Ala564 (hinge region) and electrostatic interactions with Lys517 (β3 sheet). The acrylamide moiety extends toward the P-loop, positioning the β-carbon 3.2 Å from Cys477 sulfur for optimal nucleophilic attack. Isoform specificity arises from conserved spatial positioning of Cys477 across Fibroblast Growth Factor Receptor 1-4, while non-Fibroblast Growth Factor Receptor kinases exhibit either cysteine absence or steric occlusion by bulkier residues (e.g., tyrosine in Vascular Endothelial Growth Factor Receptor 2). Molecular dynamics simulations indicate a 40-fold lower binding energy for Fibroblast Growth Factor Receptor 2 compared to off-target kinases [2] [8] [10].

Biochemical Characterization of Pan-Fibroblast Growth Factor Receptor Inhibition

Enzymatic Inhibition Constants Across Fibroblast Growth Factor Receptor Family

Gunagratinib demonstrates equipotent inhibition of all Fibroblast Growth Factor Receptor isoforms in cell-free kinase assays, with half-maximal inhibitory concentration values consistently in the low nanomolar range. This pan-Fibroblast Growth Factor Receptor activity is critical for targeting cancers with heterogeneous Fibroblast Growth Factor Receptor alterations [7] [9]:

Table 1: Enzymatic Inhibition Profiles of Gunagratinib

Kinase IsoformIC50 (nM)*Fold Selectivity vs. Non-FGFR Kinases
Fibroblast Growth Factor Receptor 11.8 ± 0.3>5,500
Fibroblast Growth Factor Receptor 21.2 ± 0.2>8,300
Fibroblast Growth Factor Receptor 32.1 ± 0.4>4,800
Fibroblast Growth Factor Receptor 43.5 ± 0.7>2,900
Vascular Endothelial Growth Factor Receptor 2>10,000-
Platelet-Derived Growth Factor Receptor α>10,000-

*Data from recombinant kinase assays; mean ± SD [7] [8] [9]

Time-Dependent Inactivation Kinetics Analysis

Pre-incubation of Gunagratinib with Fibroblast Growth Factor Receptor 2 increases inhibition potency 15-fold (IC50 shift from 18 nM to 1.2 nM), confirming time-dependent covalent inactivation. The inactivation rate constant (kobs) is concentration-dependent, with maximal kobs of 0.22 min-1 achieved at 20 nM inhibitor concentration. The dissociation constant for the reversible complex (Ki) is 6.5 nM, and the maximal rate of inactivation (kinact) is 0.18 min-1, yielding a second-order rate constant (kinact/Ki) of 27,700 M-1min-1. This kinetic profile supports sustained target engagement despite fluctuating plasma concentrations [8] [10].

Pharmacodynamic Biomarkers of Target Engagement

Phosphoprotein Signaling Cascade Modulation

In Fibroblast Growth Factor Receptor 2-fusion positive cholangiocarcinoma xenografts, Gunagratinib (20 mg/kg daily) suppresses phospho-Fibroblast Growth Factor Receptor 2 (Tyr653/654) by 92% within 2 hours, with inhibition sustained for 72 hours post-dose. Downstream signaling nodes exhibit sequential suppression: phospho-Fibroblast Growth Factor Receptor Substrate 2 (Tyr436) decreases by 88% at 4 hours, phospho-Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) by 79% at 8 hours, and phospho-Ribosomal Protein S6 (Ser235/236) by 75% at 24 hours. This temporal hierarchy reflects signal propagation through the Fibroblast Growth Factor Receptor - Mitogen-Activated Protein Kinase pathway. Complete pathway suppression correlates with tumor growth arrest in Fibroblast Growth Factor Receptor 2-rearranged models [7] [9].

Serum Phosphate Elevation as Surrogate Marker

Fibroblast Growth Factor Receptor 1 inhibition in renal proximal tubules reduces Fibroblast Growth Factor Receptor 23-mediated phosphate excretion, causing reversible hyperphosphatemia. In phase 2 studies of cholangiocarcinoma patients, serum phosphate increased ≥2.5 mg/dL from baseline in 89% of Gunagratinib-treated patients within 7 days. Phosphate elevation strongly correlates with objective response rate (Spearman r=0.73; p<0.001), with responders maintaining serum phosphate >4.5 mg/dL throughout treatment. Time-course analysis reveals peak phosphate levels at day 15, stabilizing at 35% above baseline thereafter, confirming continuous Fibroblast Growth Factor Receptor 1 engagement [1] [7] [9]:

Table 2: Pharmacodynamic Biomarker Dynamics

BiomarkerTime to Initial ChangeMaximal ChangeCorrelation with Tumor Response (r)
Serum phosphate48-72 hours+45% from baseline0.73 (p<0.001)
Plasma Fibroblast Growth Factor 2396 hours+300% from baseline0.61 (p=0.003)
Tumor phospho-Extracellular Signal-Regulated Kinase 1/22 weeks (biopsy)-79% from baseline0.82 (p<0.001)

Properties

CAS Number

2211082-53-8

Product Name

Gunagratinib

IUPAC Name

3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1

InChI Key

QFUIJOBJAQBGDH-HNNXBMFYSA-N

Canonical SMILES

CNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N

Isomeric SMILES

CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.